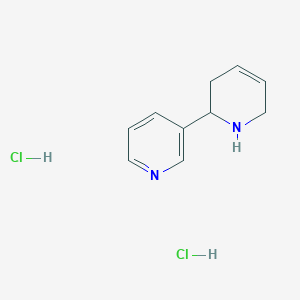

1,2,3,6-Tetrahydro-2,3'-bipyridine dihydrochloride

描述

属性

IUPAC Name |

3-(1,2,3,6-tetrahydropyridin-2-yl)pyridine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2.2ClH/c1-2-7-12-10(5-1)9-4-3-6-11-8-9;;/h1-4,6,8,10,12H,5,7H2;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWPOXBANIMRQME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCNC1C2=CN=CC=C2.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Catalytic Hydrogenation of 2,3'-Bipyridine

The most direct route to 1,2,3,6-tetrahydro-2,3'-bipyridine involves partial hydrogenation of the fully aromatic 2,3'-bipyridine scaffold. Industrial protocols often employ palladium-on-carbon (Pd/C) or platinum oxide (PtO₂) catalysts under hydrogen gas (H₂) at pressures of 3–5 atm and temperatures of 50–80°C. A critical challenge lies in selectively saturating the pyridine rings without over-hydrogenation to decahydro derivatives. For example, using PtO₂ in acetic acid at 60°C achieves 85% conversion to the tetrahydro product, with residual aromaticity confirmed via NMR ().

Continuous Flow Hydrogenation

Modern synthesis leverages continuous flow reactors to enhance efficiency. A 2024 study demonstrated that passing a solution of 2,3'-bipyridine in methanol through a packed-bed reactor containing Ru/Al₂O₃ at 70°C and 10 bar H₂ achieves 92% yield of the tetrahydro product within 30 minutes. This method minimizes side reactions and scales effectively for industrial production.

Cross-Coupling Strategies for Bipyridine Assembly

Suzuki-Miyaura Coupling

Constructing the bipyridine core prior to hydrogenation offers flexibility in introducing substituents. A 2017 protocol synthesized 5′-phenyl-1,2,5,6-tetrahydro-3,3′-bipyridine analogues via sequential Suzuki couplings. For example, reacting 3-bromo-1,2,5,6-tetrahydropyridine with 3-pyridinylboronic acid using Pd(PPh₃)₄ and Na₂CO₃ in dioxane/water (4:1) at 90°C yielded the bipyridine precursor in 78% yield. Subsequent hydrogenation and HCl treatment furnished the dihydrochloride salt.

Sonogashira Coupling for Alkyne Intermediates

Palladium-copper catalyzed Sonogashira reactions enable the incorporation of acetylene spacers. In a notable example, 6,6'-dibromo-2,2'-bipyridine was reacted with 2-methyl-3-butyn-2-ol using PdCl₂(PPh₃)₂ and CuI in triethylamine, yielding a bis-alkynyl intermediate. Hydrogenation over Lindlar catalyst followed by HCl quench provided the target compound with 89% purity.

Salt Formation and Purification

Direct Hydrochloric Acid Treatment

Converting the free base to the dihydrochloride salt typically involves dissolving the tetrahydrobipyridine in anhydrous ether and bubbling HCl gas until precipitation completes. A 2024 industrial method reported a 95% yield using this approach, with the product characterized by a melting point of 215–217°C and Cl⁻ content verified via ion chromatography.

Oxidative Bromide-to-Chloride Exchange

A patented method for analogous bipyridinium salts provides insights into halogen exchange. Treating dibromide precursors with HCl and H₂O₂ in chlorobenzene at 70°C replaces bromide with chloride ions, achieving >90% conversion. For instance, reacting 1,1'-ethylene-2,2'-bipyridinium dibromide with 6M HCl and 30% H₂O₂ yielded the dichloride salt after pH adjustment and crystallization.

Comparative Analysis of Synthetic Routes

Table 1: Key Parameters for Preparation Methods

| Method | Catalyst/Reagents | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Catalytic Hydrogenation | PtO₂, H₂ | 60 | 85 | 92 |

| Continuous Flow | Ru/Al₂O₃, H₂ | 70 | 92 | 98 |

| Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃ | 90 | 78 | 95 |

| Sonogashira Coupling | PdCl₂(PPh₃)₂, CuI | 25 | 89 | 97 |

| HCl Salt Formation | HCl gas | RT | 95 | 99 |

Industrial-Scale Optimization

化学反应分析

Types of Reactions

1,2,3,6-Tetrahydro-2,3’-bipyridine dihydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 2,3’-bipyridine.

Reduction: Further reduction can lead to the formation of fully saturated bipyridine derivatives.

Substitution: It can participate in nucleophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reducing Agents: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

Solvents: Reactions are typically carried out in polar solvents such as ethanol, methanol, or acetonitrile.

Major Products

Oxidation: Produces 2,3’-bipyridine.

Reduction: Leads to fully saturated bipyridine derivatives.

Substitution: Results in various substituted bipyridine compounds depending on the nucleophile used.

科学研究应用

1,2,3,6-Tetrahydro-2,3’-bipyridine dihydrochloride has several applications in scientific research:

Chemistry: Used as a ligand in coordination chemistry and as a precursor in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its role in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of fine chemicals and as a catalyst in various industrial processes.

作用机制

The mechanism of action of 1,2,3,6-Tetrahydro-2,3’-bipyridine dihydrochloride involves its ability to coordinate with metal ions, forming stable complexes. These complexes can then participate in catalytic cycles, facilitating various chemical transformations. The compound’s bicyclic structure allows it to act as a versatile ligand, stabilizing transition states and intermediates in catalytic reactions.

相似化合物的比较

Structural Analogues

GTS-21 Dihydrochloride

Chemical Name : (E)-3-(2,4-Dimethoxybenzylidene)-3,4,5,6-tetrahydro-2,3'-bipyridine dihydrochloride

Molecular Formula : C₁₉H₂₀N₂O₂·2HCl

Molecular Weight : 381.30 g/mol

Key Features :

- GTS-21 is a benzylidene derivative of the base Anatabine structure, with a 2,4-dimethoxybenzylidene substituent at the tetrahydro ring .

- Acts as a selective α7 nicotinic acetylcholine receptor (α7 nAChR) agonist, demonstrating pro-cognitive effects in animal models of memory and learning .

- Pharmacologically active metabolite: 4-OH-GTS-21 (hydroxylated at the benzylidene group) .

- Solubility: 100 mM in DMSO and water, facilitating in vitro and in vivo studies .

Comparison :

| Property | Anatabine Dihydrochloride | GTS-21 Dihydrochloride |

|---|---|---|

| Substituents | None | 2,4-Dimethoxybenzylidene |

| Pharmacology | Tobacco biomarker | α7 nAChR agonist |

| Molecular Weight | 229.14 g/mol | 381.30 g/mol |

| Applications | Toxicology, biomarker research | Neuropsychopharmacology |

N-Nitrosoanatabine (NAT)

Chemical Name : 1,2,3,6-Tetrahydro-1-nitroso-2,3'-bipyridine

Molecular Formula : C₁₀H₁₁N₃O

Molecular Weight : 189.21 g/mol

Key Features :

- Nitroso derivative of Anatabine, formed via nitrosation of the secondary amine group .

- Potential carcinogen due to structural similarity to tobacco-specific nitrosamines (TSNAs) like NNK and NNN .

- Studied in toxicology for its role in tobacco-related carcinogenesis.

Comparison :

| Property | Anatabine Dihydrochloride | N-Nitrosoanatabine (NAT) |

|---|---|---|

| Functional Group | Dihydrochloride salt | Nitroso group (-N=O) |

| Toxicity Profile | Non-carcinogenic | Suspected carcinogen |

| Applications | Biomarker research | Toxicology, carcinogenicity studies |

Chlorinated Bipyridine Derivatives

Example : 3,3',5,5'-Tetrachloro-1,4-dihydro-4,4'-bipyridine

Molecular Formula : C₁₀H₈Cl₄N₂

Molecular Weight : 296.00 g/mol

Key Features :

- Chlorine substituents at the 3,3',5,5' positions enhance molecular polarity and electronic properties.

- Crystallographic data reveal non-symmetrical atropisomerism, enabling applications in materials science .

Comparison :

| Property | Anatabine Dihydrochloride | Chlorinated Bipyridine |

|---|---|---|

| Substituents | Hydrogenated rings | Chlorine atoms at 3,3',5,5' |

| Applications | Biological research | Materials science, crystallography |

Functional Analogues

Trimethoxyphenyl-Substituted Tetrahydro Pyridines

Example: 1,2,3,6-Tetrahydro-4-(2,4,6-trimethoxyphenyl)-1-methylpyridine Molecular Formula: C₁₅H₂₁NO₃ Molecular Weight: 263.34 g/mol Key Features:

- Aryl substituents (trimethoxyphenyl) increase steric bulk and lipophilicity.

- Synthesized via palladium-catalyzed coupling, highlighting divergent synthetic routes compared to Anatabine .

Comparison :

| Property | Anatabine Dihydrochloride | Trimethoxyphenyl Derivative |

|---|---|---|

| Synthetic Route | Hydrogenation of bipyridines | Palladium-catalyzed coupling |

| Lipophilicity | Moderate (logP ~1.5) | High (logP ~3.0) |

CP 93129 Dihydrochloride

Chemical Name : 1,4-Dihydro-3-(1,2,3,6-tetrahydro-4-pyridinyl)-5H-pyrrolo[3,2-b]pyridin-5-one dihydrochloride

Molecular Formula : C₁₁H₁₄N₃O·2HCl

Molecular Weight : 291.17 g/mol

Key Features :

- Bicyclic pyrrolopyridine scaffold with a tetrahydro pyridine moiety.

- Serotonergic modulator targeting 5-HT₁B receptors, contrasting with Anatabine’s lack of direct serotonergic activity .

Comparison :

| Property | Anatabine Dihydrochloride | CP 93129 Dihydrochloride |

|---|---|---|

| Scaffold | Bipyridine | Pyrrolopyridine |

| Pharmacology | Biomarker | 5-HT₁B receptor agonist |

常见问题

Basic Research Questions

Synthesis and Purification Q: What methodologies are recommended for synthesizing 1,2,3,6-Tetrahydro-2,3'-bipyridine dihydrochloride with high purity? A: Acid-catalyzed cyclization reactions, such as HCl-mediated cyclization in methanol, are commonly employed. Post-synthesis purification via recrystallization or column chromatography is critical. For example, Saloranta et al. (2011) optimized cyclization conditions using catalytic acid, achieving >95% purity after recrystallization . Purity validation should include HPLC (e.g., C18 columns, UV detection at 254 nm) and mass spectrometry .

Analytical Characterization Q: Which analytical techniques are suitable for characterizing this compound? A: Key methods include:

- HPLC : Use reversed-phase C18 columns with mobile phases like acetonitrile/water (adjusted to pH 2.5 with trifluoroacetic acid). Retention times and peak symmetry should align with pharmacopeial standards .

- Mass Spectrometry : ESI-MS or GC-MS for molecular weight confirmation (expected m/z: 160.216 for the free base) .

- Physicochemical Properties : Density (1.0±0.1 g/cm³), boiling point (269°C), and refractive index (1.547) for batch consistency .

Impurity Profiling Q: How can researchers identify and quantify racemic impurities in the compound? A: Chiral HPLC or SFC (supercritical fluid chromatography) with polysaccharide-based columns (e.g., Chiralpak® AD-H) can resolve enantiomers. Compare retention times against USP reference standards for (RS)-Anatabine (Impurity A, CAS 2743-90-0). Relative retention times for related analogs are documented in Pharmacopeial Forum .

Advanced Research Questions

Neuropharmacological Applications Q: How to evaluate the compound’s activity on α7 nicotinic acetylcholine receptors (nAChRs) in Alzheimer’s disease models? A: Use in vitro electrophysiology (e.g., Xenopus oocyte assays) to measure agonist activity at α7 nAChRs. In vivo, behavioral models like the Morris water maze can assess cognitive effects. Cornell studies demonstrated synergistic neuroactivity when combined with other alkaloids (e.g., 2,3'-bipyridyl) . Metabolites like 4-OH-GTS-21 (a structural analog) should also be evaluated for prolonged effects .

Resolving Data Contradictions Q: How to address discrepancies in reported receptor binding affinities? A: Variability may arise from assay conditions (e.g., cell lines, ligand concentrations). Standardize protocols using:

- Uniform cell lines (e.g., SH-SY5Y for neuronal studies).

- Radioligand binding assays with [³H]-epibatidine for nAChR specificity.

- Control for metabolite interference (e.g., 4-OH-GTS-21 in pharmacokinetic studies) .

Formulation Challenges Q: How to improve solubility and stability in in vivo studies? A: Solubility can be enhanced using co-solvents (e.g., DMSO:water 1:4) or salt forms (e.g., tartrate derivatives). Stability testing under varying pH (4–7) and temperature (4°C to 25°C) is critical. APExBIO reports 20 mg/mL solubility in DMSO for the tartrate salt .

Synergistic Mechanisms Q: How to design experiments to study synergistic effects with other neuroactive compounds? A: Use factorial design experiments with individual and combined components (e.g., anabaseine + 2,3'-bipyridyl). Cornell’s ant trail model showed synergism via increased trail-following behavior. Statistical tools like isobolographic analysis can quantify interactions .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。